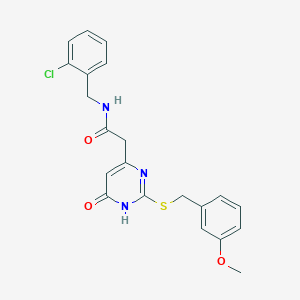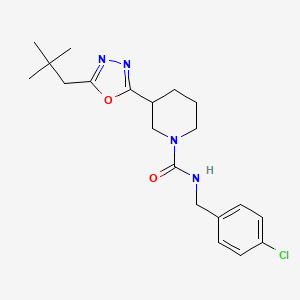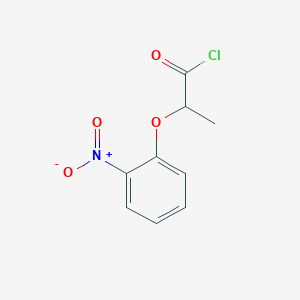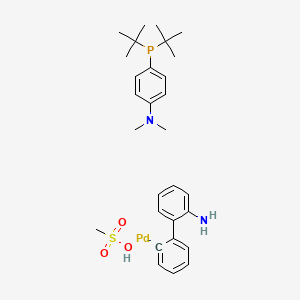![molecular formula C13H18ClNO B2968130 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197053-88-4](/img/structure/B2968130.png)
6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is a chemical compound with the CAS Number: 1803581-30-7 . It has a molecular weight of 225.72 and is typically stored at room temperature . It’s a powder in physical form .
Molecular Structure Analysis
The InChI code for “1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)12 (9-13-11)5-7-14-8-6-12;/h1-4,13H,5-9H2;1H .Physical And Chemical Properties Analysis
“1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” is a powder in physical form . It has a molecular weight of 225.72 and is typically stored at room temperature .Scientific Research Applications
Comparative Photodegradation Study
A study compared the photodegradation behaviors of spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives. The findings suggest different degradation mechanisms between these two series, potentially explaining the better fatigue resistance of spiro[indoline—oxazine] derivatives. This insight could be applicable to understanding the stability and degradation of compounds like "6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride" under UV light irradiation (Baillet, Giusti, & Guglielmetti, 1993).
Reaction with Acrylamide
Another research explored the reaction of 2-methylene-2,3-dihydroindoles with acrylamide, leading to the formation of 1,3-dihydrospiro[2H-indolo-2,2′-piperidine] derivatives. This study provides a method for synthesizing spiro compounds, which could include methodologies relevant to synthesizing or modifying "6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride" (Shachkus & Degutis, 1988).
Formation of Dihydrohydroxyspiro[1,2]oxazines
Research aimed at preparing photochromic spiro[1,4]oxazines instead led to the formation of 1,3,3-trimethylspiro[indoline-2,6′-[4′H]-5′,6′-dihydro-4′-hydroxy-1,2-oxazines]. This study, through multinuclear NMR analysis, indicates the versatility of spiro compounds in forming various diastereoisomers and their potential in photochromic applications (Christie et al., 1996).
Spiro Derivatives as Corrosion Inhibitors
A novel study on spiro [indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives showcased their effectiveness as green corrosion inhibitors for mild steel in hydrochloric acid medium. The research highlighted the synthesis, experimental and theoretical evaluation of these compounds, suggesting potential industrial applications for similar spiro compounds in corrosion prevention (Gupta et al., 2018).
Safety and Hazards
properties
IUPAC Name |
6-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)14-9-13(11)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURJKAXPAVGIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCOCC3)CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2968048.png)




![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)
![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)





